REACTION_CXSMILES
|
[CH3:1][CH:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].[CH3:9][O:10][C:11](=[O:14])[CH:12]=[CH2:13].CC(C)([O-])C.[K+]>C(O)(C)(C)C>[CH3:1][C:2]1([CH2:13][CH2:12][C:11]([O:10][CH3:9])=[O:14])[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C=C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 0.3 g
|
Type
|
WASH
|
Details
|
The reaction mixture is washed with water, dilute sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
water to neutral, dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(CCC1=O)=O)CCC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |